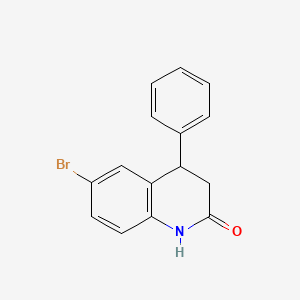

6-Bromo-3,4-dihydro-4-phenyl-carbostyril

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

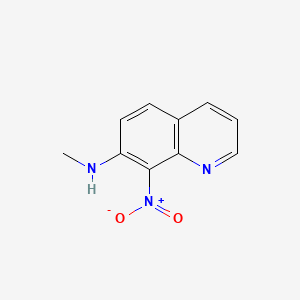

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a type of organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of a benzene ring fused with a pyridine ring. 6-Bromo-3,4-dihydro-4-phenyl-carbostyril is an important compound due to its potential applications in the pharmaceutical, agrochemical, and materials science industries.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Bromo-3,4-dihydro-4-phenyl-carbostyril and its derivatives are pivotal in the synthesis of various heterocyclic compounds. The chemical's unique structure enables the formation of compounds with potential physiological activities. For example, the condensation of 3-bromo carbostyril with triazoles, amidinothiocarbamides, amidinocarbamides, and guanidines leads to novel triazole, quinoline, oxazole, and imidazole annulated carbostyrils. This process benefits from microwave irradiation, which significantly enhances the yield compared to conventional methods. The synthesized compounds' structures are confirmed through IR, 1H and 13C NMR data, showcasing the diverse applicability of 6-bromo-3,4-dihydro-4-phenyl-carbostyril in generating various bioactive molecules (Dabholkar & Parab, 2007).

Photochemical Applications

The photochemical cyclization of N-bromohydrocinnamamide to 3,4-dihydrocarbostyril demonstrates the versatility of brominated carbostyril derivatives in synthetic chemistry. This method, which uses ultraviolet light irradiation, offers an alternative pathway to the synthesis of 3,4-dihydrocarbostyril, highlighting the potential of 6-bromo-3,4-dihydro-4-phenyl-carbostyril in facilitating novel synthetic routes. The product's identity is confirmed through infrared, nuclear magnetic resonance, and mass spectroscopy, illustrating the compound's utility in generating new chemical entities (Khoury, 1978).

Biological Activity Potential

The structure and physiological activity of carbostyril compounds, including brominated derivatives, have been explored. It has been found that while carbostyril itself lacks physiological activity, its derivatives exhibit significant biological effects. For instance, 3-hydroxycarbostyril derivatives display antimicrobial activity. This suggests that modifications of the carbostyril nucleus, such as bromination, could influence the biological activity of these compounds, indicating the potential of 6-bromo-3,4-dihydro-4-phenyl-carbostyril in the development of new pharmacologically active molecules (Taniguchi & Satomura, 1972).

Propiedades

IUPAC Name |

6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZWCCIWYKYWDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675725 |

Source

|

| Record name | 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

94025-76-0 |

Source

|

| Record name | 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.